molecular formula C25H20BrN5O3 B10762430 N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

Cat. No.: B10762430
M. Wt: 518.4 g/mol
InChI Key: UCUHFWIFSHROPY-WHXCVRPHSA-N
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Description

N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide is a complex organic compound featuring a diverse array of functional groups, making it a rich subject for chemical studies

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide typically involves multi-step reactions:

  • Condensation Reaction: Starting from 3-bromobenzaldehyde and ethylidene hydrazine, the condensation reaction forms the ethylidene hydrazone intermediate.

  • Oxidation: The intermediate undergoes selective oxidation to introduce the oxo group.

  • Cyclization: Cyclization with phthalazinone derivatives yields the phthalazin-1-yl core.

  • Amidation: Finally, amidation with benzamide completes the synthesis.

Industrial Production Methods: Scaling up the synthetic process for industrial production involves optimization of reaction conditions to improve yields and purity, often employing catalytic methods and continuous flow techniques to ensure efficiency and consistency.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: The compound can be subjected to oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate to further modify its structure.

  • Reduction: Reduction reactions with agents such as sodium borohydride can be used to reduce specific functional groups within the molecule.

  • Substitution: Various substitution reactions are possible due to the presence of bromine and other reactive groups, utilizing nucleophiles under controlled conditions.

Common Reagents and Conditions:
  • Oxidation: Hydrogen peroxide, potassium permanganate

  • Reduction: Sodium borohydride, lithium aluminum hydride

  • Substitution: Nucleophiles like thiols, amines, or cyanides in solvents like dimethyl sulfoxide

Major Products: The major products formed from these reactions include further functionalized derivatives that can serve as intermediates for more complex chemical synthesis or pharmacological studies.

Scientific Research Applications

N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide has significant applications across several domains:

  • Chemistry: Used as a reagent for developing novel synthetic pathways and studying reaction mechanisms.

  • Medicine: Investigated for therapeutic potentials, particularly in designing drugs targeting specific molecular pathways.

  • Industry: Utilized in material science for developing advanced polymers and functional materials.

Mechanism of Action

The mechanism by which N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide exerts its effects is dependent on its interaction with various molecular targets:

  • Molecular Targets: Enzymes, receptors, and DNA/RNA structures

  • Pathways Involved: Signal transduction pathways, metabolic routes, and gene expression regulations

Comparison with Similar Compounds

Comparing N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide to similar compounds reveals its unique structural attributes:

  • Similar Compounds: Benzamide derivatives, phthalazinone analogs, hydrazone-based compounds

In sum, this compound stands out as a multifaceted compound with broad implications for scientific research and industrial applications.

Properties

Molecular Formula

C25H20BrN5O3

Molecular Weight

518.4 g/mol

IUPAC Name

N-[(1S)-2-[(2Z)-2-[1-(3-bromophenyl)ethylidene]hydrazinyl]-2-oxo-1-(4-oxo-3H-phthalazin-1-yl)ethyl]benzamide

InChI

InChI=1S/C25H20BrN5O3/c1-15(17-10-7-11-18(26)14-17)28-31-25(34)22(27-23(32)16-8-3-2-4-9-16)21-19-12-5-6-13-20(19)24(33)30-29-21/h2-14,22H,1H3,(H,27,32)(H,30,33)(H,31,34)/b28-15-/t22-/m0/s1

InChI Key

UCUHFWIFSHROPY-WHXCVRPHSA-N

Isomeric SMILES

C/C(=N/NC(=O)[C@H](C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)/C4=CC(=CC=C4)Br

Canonical SMILES

CC(=NNC(=O)C(C1=NNC(=O)C2=CC=CC=C21)NC(=O)C3=CC=CC=C3)C4=CC(=CC=C4)Br

Origin of Product

United States

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